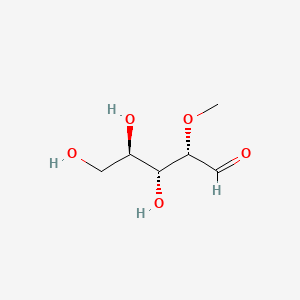
Trimethyl 9H-carbazole-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is a chemical compound with the molecular formula C₁₈H₁₅NO₆ and a molecular weight of 341.315 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes three carboxylic acid groups esterified with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester typically involves the esterification of 9H-carbazole-1,2,4-tricarboxylic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring of the carbazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the carbazole ring.
Scientific Research Applications
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is primarily based on its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid forms, which can then participate in biochemical pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazole-3,6-dicarboxylic acid dimethyl ester
- 9H-Carbazole-1,3,6-tricarboxylic acid trimethyl ester
- 9H-Carbazole-1,2,3-tricarboxylic acid trimethyl ester
Uniqueness
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is unique due to its specific substitution pattern on the carbazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
37914-15-1 |
|---|---|
Molecular Formula |
C18H15NO6 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
trimethyl 9H-carbazole-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H15NO6/c1-23-16(20)10-8-11(17(21)24-2)14(18(22)25-3)15-13(10)9-6-4-5-7-12(9)19-15/h4-8,19H,1-3H3 |
InChI Key |
NFBYZCGJZHWMRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1C3=CC=CC=C3N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


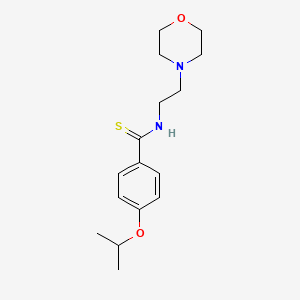

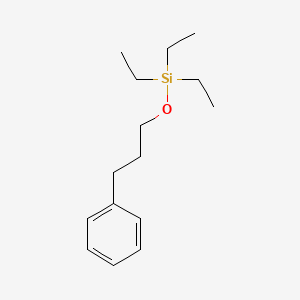
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
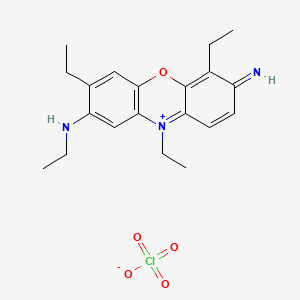
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
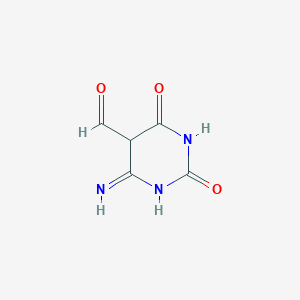
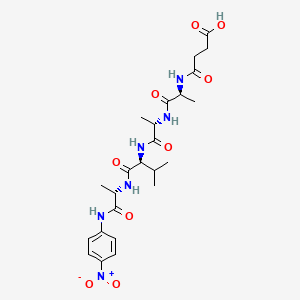
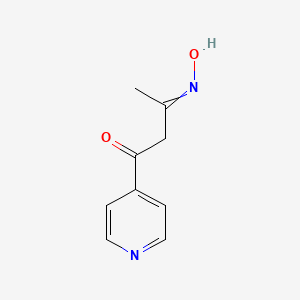
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
